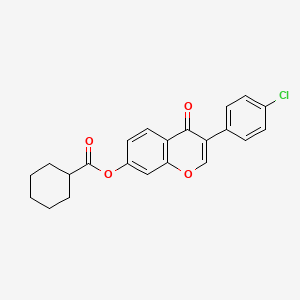
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide (NPPTOC) is a novel synthetic compound with a range of potential applications in medicinal and scientific research. It is a white, crystalline compound with a molecular weight of 342.50 g/mol and a melting point of 95-97°C. NPPTOC has a unique chemical structure and is composed of a nitrogen atom, three phenylpropyl groups, one thiophen-2-yl group, and a carboxamide group. It has been the subject of numerous studies for its potential uses in medicinal and scientific research, as well as its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes acetylcholinesterase, COX-2, and tyrosinase by binding to the active sites of the enzymes and blocking their activity.
Biochemical and Physiological Effects
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide can inhibit the activity of acetylcholinesterase, COX-2, and tyrosinase. In addition, N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, it has a wide range of potential applications in scientific research. However, N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide also has several limitations. It is not water-soluble and can be toxic to cells at high concentrations.
Direcciones Futuras
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has potential for use in a wide range of applications in medicinal and scientific research. Further studies are needed to investigate its potential use as an inhibitor of acetylcholinesterase, COX-2, and tyrosinase. In addition, further studies are needed to investigate its potential use as an anti-inflammatory, antioxidant, and anti-cancer agent. Further studies are also needed to investigate its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further studies are needed to investigate its potential use as a drug delivery system.
Métodos De Síntesis
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide can be synthesized using a two-step process. The first step involves the condensation of 3-phenylpropyl isocyanide and 4-thiophen-2-yloxane-4-carboxylic acid to form the intermediate product 4-thiophen-2-yloxane-4-carboxamido-3-phenylpropane (TOCP). The second step involves the reduction of TOCP with sodium borohydride to form N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which plays an important role in regulating neurotransmission. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory prostaglandins. In addition, N-(3-phenylpropyl)-4-(thiophen-2-yl)oxane-4-carboxamide has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.
Propiedades
IUPAC Name |
N-(3-phenylpropyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c21-18(20-12-4-8-16-6-2-1-3-7-16)19(10-13-22-14-11-19)17-9-5-15-23-17/h1-3,5-7,9,15H,4,8,10-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBDYVNSADNNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxyethyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B6508638.png)

![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6508646.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6508653.png)
![3-butyl-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508660.png)
![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508665.png)
![methyl 4-{[(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate](/img/structure/B6508670.png)
![(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B6508679.png)
![(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508681.png)
![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508705.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-2-[(3-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508725.png)
![6-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B6508726.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-chlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508729.png)
![1-(2-methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508745.png)